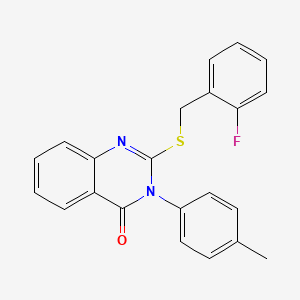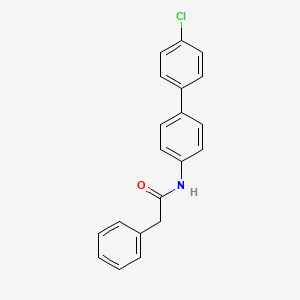![molecular formula C8H13Cl3N2O2 B11989675 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide CAS No. 302821-63-2](/img/structure/B11989675.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is a chemical compound characterized by the presence of a morpholine ring and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of morpholine with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Trichloroacetaldehyde: This step forms the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The morpholine ring may also contribute to its binding affinity with biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]formamide
- S-(2-nitrophenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)thiohydroxylamine
Uniqueness
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of a trichloromethyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
302821-63-2 |
|---|---|
Formule moléculaire |
C8H13Cl3N2O2 |
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C8H13Cl3N2O2/c1-6(14)12-7(8(9,10)11)13-2-4-15-5-3-13/h7H,2-5H2,1H3,(H,12,14) |
Clé InChI |
UWECXNUMQSUOLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989595.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989602.png)

![2-(Benzylamino)pyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11989616.png)


![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)

![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11989656.png)


![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
